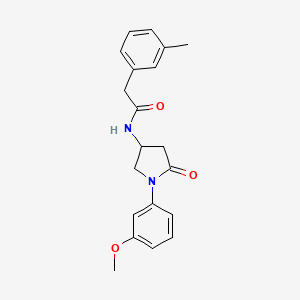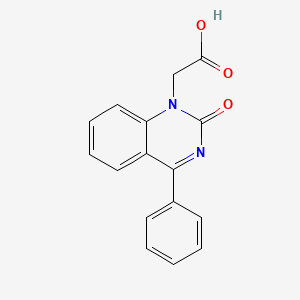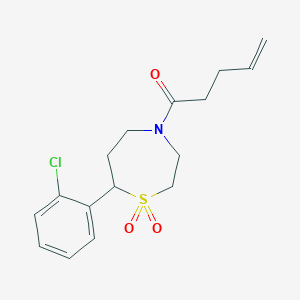
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide” is a complex organic compound. It contains several functional groups, including an amide group (-CONH2), a methoxy group (-OCH3), and a pyrrolidinone ring (a five-membered ring containing nitrogen and a carbonyl group). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidinone ring, which is a type of lactam, would add rigidity to the structure. The methoxyphenyl and m-tolyl groups are aromatic and would contribute to the compound’s overall stability .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The amide group could participate in hydrolysis or condensation reactions. The methoxy group could undergo demethylation, and the pyrrolidinone ring could be involved in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar aromatic rings could give the compound both polar and nonpolar characteristics .科学的研究の応用
Catalytic Hydrogenation for Green Synthesis
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyl)acetamide represents a class of compounds that are pivotal in the green synthesis of chemical intermediates. For instance, the catalytic hydrogenation of similar compounds has been explored for producing key intermediates in dye production. A novel Pd/C catalyst demonstrated high activity, selectivity, and stability for the hydrogenation process, achieving a selectivity of 99.3% (Zhang Qun-feng, 2008).
Novel Non-Steroid Anti-inflammatory Agent
Compounds structurally related to this compound have been investigated for their anti-inflammatory properties. For example, 2-methoxyphenyl 1-methyl-5-(p-methylbenzoylpyrrol)-2-acetamidoacetate was studied in humans for its pharmacokinetic parameters and found to be bioequivalent in tablet and capsule forms, indicating its potential as a non-steroidal anti-inflammatory drug (L. Annunziato & G. di Renzo, 1993).
Intramolecular Cyclization to Pyrrolidin-2-ones
The intramolecular cyclization of amides related to this compound has been utilized to synthesize 1,3,4-trisubstituted pyrrolidin-2-ones, showcasing a method to produce biologically active amino acids containing the pyrrolidine ring in both enantiomerically pure forms (R. Galeazzi, G. Mobbili, & M. Orena, 1996).
Pharmaceutical Applications
The structure and properties of compounds within the same family as this compound have been explored for various pharmaceutical applications. For example, new salts and solvates have been studied for use in pharmaceutical compositions, demonstrating the versatility of these compounds in therapeutic contexts (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Enzyme Inhibitory Activities
Compounds structurally akin to this compound have been synthesized and evaluated for their enzyme inhibitory activities. For instance, certain synthesized compounds demonstrated significant activity against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, highlighting their potential in the development of treatments for various conditions (N. Virk et al., 2018).
特性
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-5-3-6-15(9-14)10-19(23)21-16-11-20(24)22(13-16)17-7-4-8-18(12-17)25-2/h3-9,12,16H,10-11,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTDXDIKIDSJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-(4-chlorophenyl)-5-(2-ethylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2719087.png)
![N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2719089.png)

![2-([1,1'-Biphenyl]-4-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2719094.png)
![4-[6-[(4-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2719095.png)
![6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2719097.png)

![Tert-butyl 3-[2-(but-2-ynoylamino)cyclopropyl]piperidine-1-carboxylate](/img/structure/B2719100.png)

![2-[Methyl(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol](/img/structure/B2719105.png)

![2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2719107.png)
